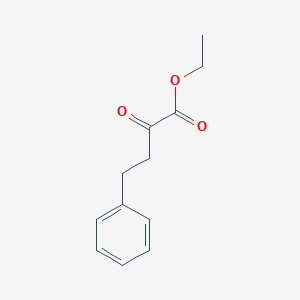

Ethyl 2-oxo-4-phenylbutyrate

Description

Ethyl 2-oxo-4-phenylbutyrate (EOPB, CAS 64920-29-2) is an α-ketoester with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . It is a critical precursor in synthesizing enantiopure ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-EHPB), a chiral intermediate for angiotensin-converting enzyme (ACE) inhibitors such as benazepril and enalapril . EOPB’s structure features a ketone group at the C2 position and a phenyl group at the C4 position, enabling its asymmetric reduction by biocatalysts like baker’s yeast, carbonyl reductases, and aldo-keto reductases . Industrial applications leverage its high substrate loading capacity (up to 620 g/L) and compatibility with biphasic reaction systems to achieve >99% enantiomeric excess (e.e.) in product synthesis .

Propriétés

IUPAC Name |

ethyl 2-oxo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPXIOGYOLJXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057793 | |

| Record name | Ethyl 2-oxo-4-phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64920-29-2 | |

| Record name | Ethyl α-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64920-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl benzylpyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064920292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-oxo-4-phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxo-4-phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BENZYLPYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YNU9LPT51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Steps

The Grignard-copper acyl chloride method, detailed in CN101928219A, involves a three-step process:

-

Formation of Grignard Reagent : β-Halogeno ethylbenzene (X = Cl, Br, I) reacts with magnesium in an aprotic solvent (e.g., tetrahydrofuran) under anhydrous conditions to form a Grignard reagent.

-

Preparation of Copper Acyl Chloride : Ethyl oxalyl chloride reacts with copper salts (CuX, Li₂CuX₄, or CuCN·LiX) in a second aprotic solvent, forming a copper-stabilized acyl chloride intermediate.

-

Coupling and Workup : The Grignard reagent is added dropwise to the copper acyl chloride solution at −20°C to 160°C. Acidic hydrolysis (HCl, H₂SO₄) followed by neutralization, washing, and vacuum distillation yields EOPB with ≥97% purity.

Optimization and Advantages

-

Temperature Control : Maintaining the reaction at −10°C to 5°C during hydrolysis minimizes byproducts like 1,6-diphenylhexane-1,6-dione.

-

Catalyst Efficiency : A copper salt-to-ethyl oxalyl chloride molar ratio of 0.2–0.4:1 optimizes yield (85–90%).

-

Solvent Selection : Methyl tert-butyl ether (MTBE) enhances Grignard stability, reducing Wurtz coupling side reactions compared to diethyl ether.

Multi-Component Catalytic Reaction

Reaction Design

CN102503846B describes a one-pot synthesis using acetophenone, ethyl glyoxylate, and (S)-phenethylamine in the presence of a catalyst (e.g., proline derivatives). The reaction proceeds via a Mannich-type mechanism at 25–35°C over 2–5 days, yielding both (S)- and (R)-diastereomers of EOPB.

Key Parameters

-

Catalyst Loading : A catalyst-to-substrate ratio of 0.1–1.0:1.0 achieves 70–75% conversion.

-

Stereoselectivity : Chiral catalysts favor the (S)-diastereomer, critical for ACEI synthesis, with enantiomeric excess (ee) up to 80%.

-

Waste Reduction : Eliminates Friedel-Crafts acylation steps, reducing AlCl₃ usage by 60% compared to traditional routes.

Traditional Grignard-Oxalic Ester Route

Methodology and Limitations

CN101265188A outlines a two-step process:

-

Grignard Formation : β-Bromoethylbenzene reacts with magnesium in MTBE at 30–60°C for 1–12 hours.

-

Addition to Oxalic Acid Diethyl Ester : The Grignard reagent reacts with oxalic acid diethyl ester at −30°C to 50°C, followed by hydrolysis and distillation.

Despite a shorter synthesis cycle (18–24 hours), this method faces challenges:

-

Byproduct Formation : Wurtz coupling and over-addition reactions reduce yield to 65–70%.

-

Purity Issues : High vacuum distillation is required to achieve 90–92% purity, increasing energy costs.

Comparative Analysis of Synthetic Routes

Industrial and Research Implications

The Grignard-copper method is favored for large-scale production due to its high purity and yield, though it requires stringent anhydrous conditions. In contrast, the multi-component route offers a sustainable alternative for laboratories prioritizing green chemistry, albeit with longer reaction times. Future research should focus on:

-

Catalyst Development : Designing non-toxic, recyclable catalysts to improve stereoselectivity in multi-component reactions.

-

Process Intensification : Combining continuous flow reactors with the Grignard-copper method to reduce solvent usage.

-

Enzymatic Synthesis : Exploring lipase-catalyzed esterification to bypass harsh hydrolysis steps .

Analyse Des Réactions Chimiques

Reaction Scheme:

-

Grignard Formation :

β-Bromoethylbenzene + Mg → Grignard reagent (in methyl tert-butyl ether (MTBE) with ≤25% thinner). -

Addition Reaction :

Grignard reagent + Diethyl oxalate → EOPB (via acid hydrolysis).

Microbial Reduction to Ethyl (R)-2-Hydroxy-4-phenylbutyrate

EOPB undergoes asymmetric reduction to produce (R)-EHPB, a chiral precursor for ACEIs. Key findings from microbial studies:

Yeast-Catalyzed Reduction (PubMed 9805378 ):

| Organism | e.e. (%) | Yield (%) | Conditions |

|---|---|---|---|

| Rhodotorula minuta | 95 | 58 | Interface bioreactor, 4 days |

| Candida holmii | 94 | 58 | Methanol extraction |

Mechanism:

-

NADPH-dependent reductases selectively reduce the ketone group to (R)-alcohol.

-

Biphasic systems (e.g., water/organic solvents) enhance substrate solubility and product recovery .

Biocatalytic Reduction in Thermosensitive Ionic Liquid Systems

A novel thermosensitive ionic liquid (IL)-solvent biphasic system (TIBS) improves reaction efficiency:

System Design (MDPI ):

-

IL : [(CH₃)₂N(C₂H₅)(CH₂CH₂O)₂H][PF₆] (c₂) mixed with 1,2-dimethoxyethane.

-

Phase Separation : Homogeneous at 30°C, biphasic above 33°C.

Performance Metrics:

| Metric | TIBS | Conventional Solvent |

|---|---|---|

| e.e. (R)-EHPB | 48–58% | 18–28% |

| EHPB Yield | 35% ↑ | Baseline |

| Catalyst Reusability | 5 cycles | Not feasible |

Enantioselective Modification via α-Phenacyl Chloride

Pretreatment of baker’s yeast with α-phenacyl chloride (PC) enhances enantioselectivity:

Optimized Protocol (Wiley ):

-

Pretreatment : 0.1% PC (w/v), 30 min, pH 6.5.

-

Outcomes :

-

Conversion : 96% EOPB → EHPB.

-

e.e. (R) : 92% (vs. 60% without PC).

-

-

Mechanism : PC interacts with yeast alcohol dehydrogenase (YADH), altering active-site conformation .

Comparative Analysis of Synthetic Routes

| Route | Yield (%) | e.e. (%) | Scalability | Cost |

|---|---|---|---|---|

| Grignard (Patent ) | 80–85 | N/A | High | Low |

| Microbial Reduction | 58 | 94–95 | Moderate | Medium |

| TIBS | 70–75 | 48–58 | High | High |

| PC-Modified Yeast | 90 | 92 | Low | Low |

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Intermediate for Drug Synthesis

EOPB serves as a crucial intermediate in the synthesis of several angiotensin-converting enzyme inhibitors (ACEIs), which are essential in treating hypertension and heart failure. Notable drugs synthesized from EOPB include benazepril and lisinopril. The synthesis methods often involve aldol condensation reactions followed by esterification processes, yielding high recovery rates .

1.2 Production of Ethyl (R)-2-Hydroxy-4-phenylbutanoate

EOPB is used to produce ethyl (R)-2-hydroxy-4-phenylbutanoate (EHPB), another important compound in antihypertensive drug synthesis. Microbial reduction of EOPB using specific yeast strains has shown promising results, achieving enantiomeric excesses of up to 95% . This process highlights the potential of EOPB in creating chiral compounds necessary for drug formulation.

Biocatalytic Applications

2.1 Enzymatic Reduction

EOPB can be reduced by various enzymes, including bacterial reductases. A study demonstrated that a recombinant reductase from Bacillus sp. could effectively reduce EOPB to produce valuable chiral alcohols at high concentrations (620 g⋅L⁻¹) . This showcases the versatility of EOPB as a substrate for enzymatic reactions, facilitating the production of complex organic molecules.

2.2 Baker's Yeast in Biotransformation

Recent advancements have improved the use of baker's yeast in reducing EOPB through pre-treatment techniques that enhance yield and enantioselectivity. Using thermosensitive biphasic systems, researchers achieved a significant increase in conversion rates and product yields, demonstrating the efficiency of biocatalysis involving EOPB .

Case Studies

Mécanisme D'action

Ethyl 2-oxo-4-phenylbutyrate exerts its effects through specific chemical transformations. For instance, in bioreduction reactions, it is converted to ethyl ®-2-hydroxy-4-phenylbutanoate by baker’s yeast. This transformation involves the reduction of the keto group to a hydroxyl group, facilitated by the enzyme’s active site . The molecular targets and pathways involved in these reactions are primarily the enzymes and catalysts that mediate the reduction and hydrogenation processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

EOPB belongs to a family of α-ketoesters and related esters with structural variations that influence reactivity, enzyme affinity, and stereochemical outcomes. Below is a detailed comparison:

Structural and Functional Differences

Biocatalytic Performance

- Enzyme Affinity : EOPB exhibits moderate enzyme affinity compared to simpler substrates like ethyl acetoacetate. For example, the carbonyl reductase from Bacillus sp. ECU0013 reduces EOPB at 620 g/L with >99% e.e., outperforming halogenated analogs like ethyl 4-chloroacetoacetate .

- Steric and Electronic Effects : Bulky substituents (e.g., trifluoromethyl in ethyl 4,4,4-trifluoroacetoacetate) reduce catalytic activity by 50–70% compared to EOPB, highlighting the sensitivity of enzymes to steric hindrance .

- Enantioselectivity :

Key Research Findings

Thermosensitive Ionic Liquids (ILs): Novel ILs like polyoxyethylene-tailed quaternary ammonium salts enable efficient EOPB reduction in baker’s yeast by mitigating phase separation issues, achieving 91.8% conversion and 99.5% e.e. .

Catalyst Engineering : Asymmetric hydrogenation of EOPB using PVP-Pt/γ-Al₂O₃ catalysts yields (R)-EHPB with 76.8% e.e. and 100% conversion .

Comparative Substrate Loading : EOPB outperforms ethyl 4,4,4-trifluoroacetoacetate in bacterial reductase systems, with 128% higher activity .

Activité Biologique

Ethyl 2-oxo-4-phenylbutyrate (EOPB) is an aliphatic α-ketoester with significant biological activity, particularly in the context of its use as a chiral precursor for pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by data tables and case studies.

EOPB has the molecular formula C₁₂H₁₄O₃ and is characterized by the following structural features:

- SMILES : CCOC(=O)C(=O)CCc1ccccc1

- InChI : 1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

These properties contribute to its reactivity and interaction with various biological systems.

Enzymatic Reduction

EOPB is primarily studied for its ability to undergo enzymatic reduction to produce ethyl (R)-2-hydroxy-4-phenylbutanoate (R-HPBE), a compound with high pharmaceutical relevance. The reduction process can be catalyzed by various enzymes, including:

- Bacterial Reductases : A recombinant reductase from Bacillus sp. ECU0013 has been shown to effectively reduce EOPB at high substrate concentrations (up to 620 g/L), achieving greater than 99% enantiomeric excess of R-HPBE .

- Yeast Catalysis : Studies have demonstrated the use of Saccharomyces cerevisiae for the asymmetric reduction of EOPB in biphasic systems, enhancing yield and enantiomeric purity through optimized reaction conditions .

Inhibitory Activity

EOPB has been identified as an inhibitor of several cytochrome P450 enzymes, notably:

- CYP1A2 : Known to metabolize many drugs.

- CYP2C19 : Involved in the metabolism of various therapeutic agents.

This inhibitory activity suggests potential implications for drug interactions and pharmacokinetics when EOPB is present in biological systems .

Synthesis Methods

The synthesis of EOPB typically involves a multi-step process that includes:

- Grignard Reaction : Reacting beta-halogeno ethylbenzene with magnesium to form a Grignard reagent.

- Copper Acyl Chloride Formation : Using ethyl oxalyl monochloride in conjunction with copper salts.

- Product Isolation : Following reaction completion, acidic hydrolysis and purification steps yield EOPB with high purity (>97%) .

Case Study 1: Biocatalytic Production

A study demonstrated the scalable biocatalytic synthesis of R-HPBE using recombinant E. coli strains coexpressing carbonyl reductase and glucose dehydrogenase. This method not only eliminated the need for expensive cofactors but also allowed for high yields and purity levels in the production of chiral intermediates .

Case Study 2: Ionic Liquid Application

Research explored the use of ionic liquids in enhancing the bioreduction process of EOPB using baker's yeast. The introduction of thermosensitive ionic liquids improved both the conversion rates and enantiomeric excesses significantly compared to traditional solvents .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₃ |

| Log P (Octanol-Water Partitioning) | 2.29 |

| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C19 (Yes) |

| Enantiomeric Excess | >99% (in optimal conditions) |

Q & A

Q. What are the primary methods for synthesizing ethyl (R)-2-hydroxy-4-phenylbutyrate (HPBE) from EOPB, and how do they differ in methodology?

The two dominant approaches are biocatalytic reduction and asymmetric hydrogenation .

- Biocatalytic reduction : Utilizes microbial enzymes (e.g., Saccharomyces cerevisiae dehydrogenases) or purified reductases (e.g., CgKR2) to reduce EOPB to HPBE. For example, Candida boidinii CIOC21 achieves >99% enantiomeric excess (e.e.) of (R)-HPBE in aqueous medium . Reaction conditions typically involve ambient temperatures (25–30°C) and pH 6.0–7.0, with yields up to 85% .

- Asymmetric hydrogenation : Employs chiral catalysts (e.g., cinchona-alkaloid-modified Pt nanoparticles) for sequential hydrogenation of EOPB. Zhang et al. (2013) achieved 94–96% e.e. using Pt-Ir/Al₂O₃ catalysts under controlled temperatures . Key differences: Biocatalysis avoids harsh conditions and costly cofactors in some cases , while hydrogenation allows precise stereochemical control via catalyst engineering .

Q. Which microbial strains or enzymes are most effective for enantioselective reduction of EOPB?

- Saccharomyces cerevisiae: Achieves 70.4% e.e. (R)-HPBE using ethyl ether or benzene as solvents, but ionic liquids like [BMIM][PF₆] enhance reaction efficiency .

- Candida boidinii CIOC21: Produces (R)-HPBE with >99% e.e. in pure aqueous media, eliminating organic solvents .

- Rhodotorula mucilaginosa: Offers R-enantioselectivity for ACE inhibitor precursors, though yields vary with substrate loading .

- Thermotoga maritima Tm1743: Naturally favors (S)-HPBE (76.5% e.e.), but protein engineering could reverse selectivity .

Advanced Research Questions

Q. How can enantioselectivity be optimized when conflicting data exist across studies?

Contradictions in e.e. values often arise from substrate loading , solvent systems , or enzyme source . For example:

- Ionic liquids ([BMIM][PF₆]) improve S. cerevisiae’s e.e. from 70.4% to >80% by stabilizing the enzyme-substrate complex .

- Biphasic systems (aqueous/toluene) with Acinetobacter baylyi diketoreductase achieve 99.5% e.e. (S)-HPBE at 164.8 g/L substrate loading, outperforming monophasic setups .

- Genetic modifications (e.g., Tm1743 mutagenesis) could invert enantiopreference from (S) to (R) . Recommendation: Systematically test co-solvents, immobilization, or directed evolution to reconcile discrepancies .

Q. What mechanistic insights explain the sequential hydrogenation of EOPB’s carbonyl and alkene bonds?

Studies by Meng et al. (2008) reveal that hydrogenation proceeds via CO bond reduction first , followed by CC bond saturation. Temperature sensitivity (e.g., 25–50°C) dictates pathway dominance: lower temperatures favor (R)-HPBE, while higher temperatures promote over-reduction . Kinetic resolution via lipases (e.g., Bacillus megaterium) further refines stereochemistry in biphasic systems .

Q. What challenges arise when scaling up EOPB bioreduction, and how are they addressed?

- Product inhibition : High substrate loading (>600 g/L) reduces enzyme activity. Ni et al. (1996) mitigated this using a fed-batch system with Lactobacillus kefir reductase, achieving 620 g/L productivity .

- Cost efficiency : CgKR2 eliminates external cofactors via intrinsic NADPH regeneration, cutting costs by 20% .

- Waste reduction : East China University of Technology’s process reduces emissions by 20–30% via mild conditions (30°C, pH 6.0) and aqueous-phase reactions .

Q. How do novel catalysts or reaction media enhance EOPB transformation?

- Thermosensitive ionic liquids : Enable enzyme recovery and reuse. Shi et al. (2008) reused S. cerevisiae 5x with <5% activity loss using [BMIM][PF₆] .

- Pt/Al₂O₃-Carbon catalysts : Impregnation with acetone improves dispersion, boosting hydrogenation turnover frequency by 40% .

- FDH-coupled systems : Co-factor regeneration with formate dehydrogenase increases total turnover number (TTN) by 10-fold .

Data Contradiction Analysis

Q. Why do studies report conflicting optimal pH values for EOPB bioreduction?

- S. cerevisiae operates optimally at pH 6.5–7.0 , while Candida boidinii prefers pH 5.0–6.0 . These differences stem from enzyme stability and protonation states of active sites . For instance, acidic pH in C. boidinii stabilizes the substrate-enzyme complex via hydrogen bonding .

Methodological Recommendations

- Screening : Use combinatorial libraries of microbes (e.g., 40+ strains ) or enzymes to identify high-efficiency candidates.

- Process integration : Couple bioreduction with in situ product removal (ISPR) to avoid inhibition .

- Analytical validation : Employ chiral HPLC or polarimetry to verify e.e., as conflicting reports may stem from measurement artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.